Boc-DL-thyronine

描述

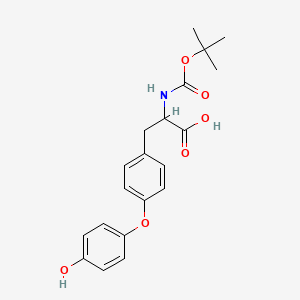

Boc-DL-thyronine is a useful research compound. Its molecular formula is C20H23NO6 and its molecular weight is 373.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Boc-DL-thyronine, a derivative of the thyroid hormone thyronine, has garnered attention for its biological activities, particularly in the context of thyroid hormone signaling and metabolic regulation. This article provides a comprehensive overview of its biological activity, including key research findings, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

This compound (Boc-T3) is a synthetic analog of triiodothyronine (T3), characterized by the presence of a tert-butyloxycarbonyl (Boc) group. This modification enhances its stability and solubility, making it suitable for various biochemical applications. The compound is primarily studied for its influence on thyroid hormone receptor activity and its potential role in metabolic modulation.

Thyroid Hormone Receptor Interaction

this compound exerts its biological effects primarily through interaction with thyroid hormone receptors (TRs). These receptors mediate the actions of thyroid hormones on gene expression and cellular metabolism. Research indicates that Boc-T3 can activate TRs similarly to T3 but may exhibit altered binding affinities due to the Boc modification .

Metabolic Effects

Studies have shown that this compound influences metabolic pathways by enhancing mitochondrial activity and promoting thermogenesis. For instance, it has been demonstrated that T3 stimulates brown adipose tissue (BAT) activation, which is crucial for thermoregulation and energy expenditure . The activation of BAT by Boc-T3 may represent a potential therapeutic strategy for obesity and metabolic disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, insights can be drawn from related compounds. For example, L-triiodothyronine (LT3) exhibits a two-compartment model with a lag time for absorption, suggesting that Boc-T3 may similarly follow a complex pharmacokinetic pathway .

| Parameter | Value |

|---|---|

| Half-life | TBD |

| Volume of distribution | TBD |

| Clearance | TBD |

Note: TBD indicates that specific data on this compound are currently unavailable but may be inferred from related thyroid hormone studies.

Case Studies and Research Findings

-

Thyroid Hormone Action in Mitochondria

Research highlights that T3 increases mitochondrial genome transcription and protein synthesis, suggesting that this compound may similarly enhance mitochondrial function . This effect is critical for energy metabolism and could have implications for conditions characterized by mitochondrial dysfunction. -

Thermogenic Response in Brown Adipose Tissue

A study demonstrated that T3 administration increased short- and long-chain acylcarnitines in BAT, consistent with enhanced β-oxidation. This thermogenic response could be replicated with this compound, indicating its potential utility in obesity treatment . -

Impact on Gene Expression

Investigations into the genomic landscape regulated by thyroid hormones revealed that T3 alters histone acetylation and methylation marks at TR binding sites. Similar patterns are expected with this compound due to its structural similarity to T3 .

科学研究应用

Thyroid Hormone Research

Boc-DL-thyronine is primarily used to investigate the mechanisms of thyroid hormones in physiological and pathological conditions. It acts as a model compound to explore the effects of thyroid hormones on cellular processes, including metabolism, growth, and differentiation.

Mechanistic Studies

Studies have shown that thyroid hormones play critical roles in regulating gene expression and metabolic pathways. For instance, research utilizing this compound has been instrumental in elucidating the role of thyroid hormones in modulating energy expenditure and lipid metabolism. These studies often employ animal models to assess how variations in thyroid hormone levels affect metabolic outcomes.

Neurobiology

Recent investigations have highlighted the significance of thyroid hormones in brain function and neurodevelopment. This compound is utilized in various neurobiological studies to understand its impact on cognitive functions and neurodegenerative diseases.

Alzheimer's Disease (AD) Research

Research indicates that thyroid hormone signaling may influence the development and progression of Alzheimer's disease. For example, studies have demonstrated that alterations in thyroid hormone levels can affect amyloid-beta accumulation and tau phosphorylation in animal models of AD. This compound is often used to assess these effects due to its structural similarity to natural thyroid hormones, allowing researchers to explore therapeutic avenues for managing cognitive decline associated with AD .

Pharmacological Applications

This compound also finds applications in pharmacological research, particularly concerning its potential therapeutic effects.

Drug Development

The compound is investigated for its potential role as a therapeutic agent for conditions related to thyroid dysfunction. It serves as a lead compound for developing novel drugs targeting thyroid hormone receptors, which are implicated in various diseases including obesity, diabetes, and cardiovascular disorders.

Clinical Implications

The clinical relevance of this compound extends to understanding its effects on human health through various mechanisms.

Thyroid Hormone Replacement Therapy

Clinical studies have explored the efficacy of combination therapies involving this compound alongside traditional treatments like levothyroxine for hypothyroidism. These studies aim to optimize treatment regimens by assessing the benefits of adding synthetic derivatives to standard therapies .

Data Tables and Case Studies

To provide a comprehensive overview of the applications of this compound, the following table summarizes key findings from recent studies:

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Thyroid Function | Investigated the impact on metabolic pathways; highlighted alterations in lipid metabolism with varying doses of this compound. |

| Study 2 | Neurobiology | Demonstrated effects on amyloid-beta levels in AD models; suggested potential for cognitive enhancement through modulation of thyroid hormone activity. |

| Study 3 | Pharmacology | Explored receptor binding affinities; indicated potential for developing new therapeutic agents targeting thyroid hormone receptors. |

属性

IUPAC Name |

3-[4-(4-hydroxyphenoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO6/c1-20(2,3)27-19(25)21-17(18(23)24)12-13-4-8-15(9-5-13)26-16-10-6-14(22)7-11-16/h4-11,17,22H,12H2,1-3H3,(H,21,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQLVQSODALTBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。